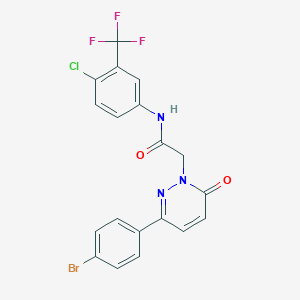
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12BrClF3N3O2 and its molecular weight is 486.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that exhibits a complex structure, potentially endowing it with significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H18BrClF3N2O, with a molecular weight of approximately 431.73 g/mol. The key structural features include:
- A pyridazine core , which is known for its diverse biological activities.
- A bromophenyl group that may enhance lipophilicity and biological interaction.
- A trifluoromethyl-substituted phenyl group , which can influence pharmacokinetic properties.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures to this acetamide exhibit various biological activities, including:
- Antimicrobial properties.
- Anticancer effects.
- Neuroprotective activities.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.
Anticonvulsant Activity
Research has shown that derivatives of pyridazine compounds can exhibit anticonvulsant activity. For instance, studies on related compounds have demonstrated their effectiveness in models of epilepsy, particularly through interactions with voltage-sensitive sodium channels, which are critical in seizure activity regulation .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential anticonvulsant | |
| N-(3-chlorophenyl)-2-morpholinoacetamide | Effective in MES test | |
| 3-(trifluoromethyl)anilides | High anticonvulsant protection |
Anticancer Activity
The compound’s structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. The trifluoromethyl group is often associated with increased potency in anticancer activity due to enhanced metabolic stability and lipophilicity .
Case Studies
- Anticonvulsant Screening : In a study evaluating various acetamide derivatives, it was found that those containing trifluoromethyl groups showed significant protection in maximal electroshock (MES) seizure models. This highlights the potential of this compound as a candidate for further development in epilepsy treatment .
- Antimicrobial Studies : Similar compounds have been tested for antimicrobial properties, showing effectiveness against a range of bacterial strains. The introduction of halogenated groups is believed to enhance the antimicrobial efficacy through improved membrane penetration.
属性
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClF3N3O2/c20-12-3-1-11(2-4-12)16-7-8-18(29)27(26-16)10-17(28)25-13-5-6-15(21)14(9-13)19(22,23)24/h1-9H,10H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPHYJISWXKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














